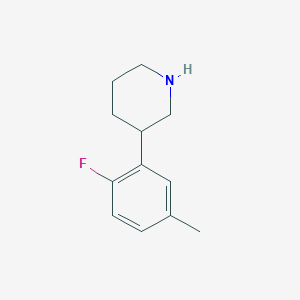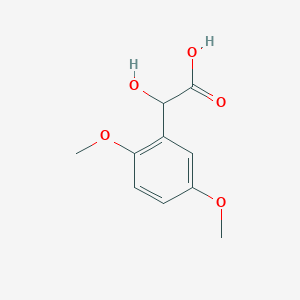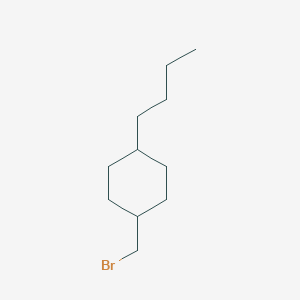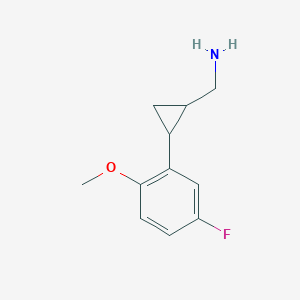
2-(2,4-Dichlorophenyl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenyl)propan-2-amine is an organic compound with the molecular formula C9H12Cl2N It is a derivative of phenylpropanamine, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)propan-2-amine typically involves the reaction of 2,4-dichlorobenzaldehyde with nitroethane to form 2,4-dichloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include catalytic hydrogenation and reductive amination.
化学反应分析
Types of Reactions
2-(2,4-Dichlorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products
Oxidation: 2,4-Dichlorophenylacetone or 2,4-dichlorobenzoic acid.
Reduction: this compound or other amine derivatives.
Substitution: Various substituted phenylpropanamines depending on the substituent introduced.
科学研究应用
2-(2,4-Dichlorophenyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of 2-(2,4-Dichlorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit monoamine oxidase (MAO) enzymes, affecting neurotransmitter levels in the brain.
相似化合物的比较
Similar Compounds
- 2-(1-Naphthyl)propan-2-amine
- 2-(4-Ethoxyphenyl)propan-2-amine
- 2-(2-Fluorophenyl)propan-2-amine
- 2-(4-Fluorophenyl)propan-2-amine
Uniqueness
2-(2,4-Dichlorophenyl)propan-2-amine is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenylpropanamine derivatives and contributes to its specific applications in research and industry.
属性
分子式 |
C9H11Cl2N |
|---|---|
分子量 |
204.09 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11Cl2N/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5H,12H2,1-2H3 |
InChI 键 |
OMMFVVXZEQHBLP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=C(C=C(C=C1)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15310102.png)
![(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one](/img/structure/B15310110.png)






